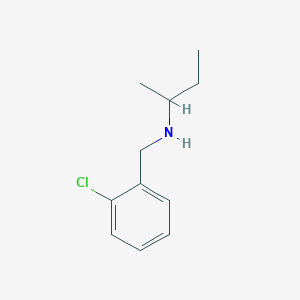

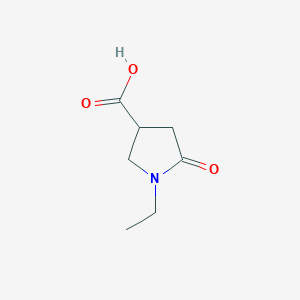

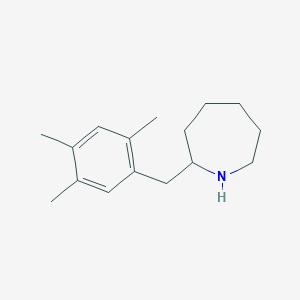

2-cyano-N-(2,5-dimethoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Cyano-N-(2,5-dimethoxyphenyl)acetamide is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. The structure of this compound contains a cyano group and an acetamide moiety attached to a dimethoxyphenyl ring, which allows for a range of chemical transformations. The compound's reactivity is pivotal for creating polyfunctionally substituted heterocyclic systems that are of significant interest in medicinal chemistry due to their potential biological activities.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of cyanoacetamide derivatives is characterized by the presence of a cyano group and an acetamide moiety. These functional groups are crucial for the compound's reactivity and its ability to form heterocyclic rings. The dimethoxyphenyl ring in 2-cyano-N-(2,5-dimethoxyphenyl)acetamide would contribute electron-donating effects, potentially influencing the reactivity and orientation of subsequent chemical reactions.

Chemical Reactions Analysis

Cyanoacetamide derivatives are known to undergo a variety of chemical reactions, leading to the formation of heterocyclic compounds. The reactions include dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions . These reactions are influenced by the nature of the substituents on the cyanoacetamide core and the reagents used. The diversity of the synthesized products from these reactions underscores the synthetic utility of cyanoacetamide derivatives in creating complex heterocyclic systems.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 2-cyano-N-(2,5-dimethoxyphenyl)acetamide are not detailed in the provided papers, cyanoacetamide derivatives generally exhibit properties that make them suitable intermediates in organic synthesis. These properties include stability under a range of reaction conditions and the ability to undergo reactions at different reactive sites on the molecule. The presence of the cyano and acetamide groups is likely to influence the solubility, boiling point, and melting point of the compound, as well as its reactivity towards nucleophiles and electrophiles.

Applications De Recherche Scientifique

Synthesis of Complex Compounds

- A study by King (2007) describes the synthesis of (±)-crispine A through a cyclisation process involving N-(4,4-diethoxybutyl)-2-(3,4-dimethoxyphenyl)acetamide, highlighting the utility of related compounds in complex organic syntheses (King, 2007).

Applications in Organic Chemistry and Material Science

- Chikaoka et al. (2003) discuss the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides leading to erythrinanes, emphasizing the potential of similar compounds in developing new organic materials (Chikaoka et al., 2003).

- Yermolayev et al. (2008) report the synthesis of N1-substituted 2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide via enolate salts, illustrating the importance of cyanoacetamides in pharmaceutical synthesis (Yermolayev et al., 2008).

Antitumor Activity and Molecular Docking

- Fahim et al. (2019) explore the antitumor activity of novel pyrimidiopyrazole derivatives, including 2-cyano-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl) acetamide, offering insights into the potential medicinal applications of these compounds (Fahim et al., 2019).

Development of New Photoluminescent Materials

- Ekinci et al. (2000) investigate the electrochemical oxidation of 2-amino-3-cyano-4-phenylthiophene, providing evidence for a new class of photoluminescent materials, which indicates the broader applications of cyanoacetamides in material science (Ekinci et al., 2000).

Heterocyclic Synthesis

- Gouda et al. (2015) present a comprehensive survey on the preparation and chemical reactivity of 2-cyano- N -(2-hydroxyethyl) acetamide, highlighting its importance as an intermediate in synthesizing various heterocyclic systems (Gouda et al., 2015).

Enhancement of Molecular Imprinted Polymers

- Fahim and Abu-El Magd (2021) study the enhancement of molecular imprinted polymers as organic fillers on bagasse cellulose fibers, using compounds like 2-cyano-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide, which underscores its applications in polymer science (Fahim & Abu-El Magd, 2021).

Orientations Futures

Propriétés

IUPAC Name |

2-cyano-N-(2,5-dimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-15-8-3-4-10(16-2)9(7-8)13-11(14)5-6-12/h3-4,7H,5H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKFAQZPGKBJSKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407726 |

Source

|

| Record name | 2-cyano-N-(2,5-dimethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-(2,5-dimethoxyphenyl)acetamide | |

CAS RN |

113604-07-2 |

Source

|

| Record name | 2-cyano-N-(2,5-dimethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B1275232.png)

![2-[(4-Methylbenzyl)amino]-1-butanol](/img/structure/B1275257.png)

![N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B1275266.png)

![2-[(2-Methylbenzyl)amino]-1-butanol](/img/structure/B1275270.png)